PNP Inhibitory Potency: 107-fold Gain Over a Structurally Distinct Comparator
The target compound exhibits significant PNP inhibition (IC50 = 1,330 nM), representing a 107-fold potency increase over the comparator 2,5-diamino-6H-thiazolo[5,4-d]pyrimidin-7-one (IC50 = 143,000 nM) in the same assay measuring the conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. This demonstrates a meaningful gain in biochemical activity for applications where PNP modulation is critical, such as T-cell leukemia.
| Evidence Dimension | PNP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1,330 nM (1.33E+3 nM) |
| Comparator Or Baseline | 2,5-Diamino-6H-thiazolo[5,4-d]pyrimidin-7-one: 143,000 nM (1.43E+5 nM) |
| Quantified Difference | 107-fold lower IC50 (more potent) |
| Conditions | Assay measuring 50% inhibition of PNP activity via conversion of [8-14C]-inosine to [8-14C]-hypoxanthine. |
Why This Matters
This quantifies the compound's utility as a PNP inhibitor scaffold, with sub-micromolar potency that is over two orders of magnitude better than a heterocyclic comparator, guiding selection for PNP-focused research.
- [1] BindingDB. Entry BDBM50404028. IC50 values for Purine nucleoside phosphorylase (unknown origin). Accessed 2026-05-05. View Source
